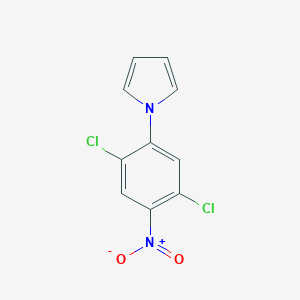

1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,5-dichloro-4-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-6-10(14(15)16)8(12)5-9(7)13-3-1-2-4-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWBNTITDQLWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379190 | |

| Record name | 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-54-3 | |

| Record name | 1-(2,5-Dichloro-4-nitrophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Electrophilic Substitution on Preformed Pyrrole

Multi-Step Synthesis via Intermediate Halogenation

Patent disclosures describe multi-step routes that separate halogenation and nitration stages to improve yield and purity. A representative method involves:

Stepwise Functionalization of 1H-Pyrrole

-

Pyrrole Protection : Reacting 1H-pyrrole with a nitroaryl electrophile (e.g., 2,5-dichloro-4-nitrobenzenediazonium chloride) in acetonitrile at 25°C for 6 hours.

-

Chlorination : Treating the intermediate with SO₂Cl₂ in DCM at 0°C, followed by aqueous workup (yield: 70–75%).

-

Nitration : Introducing the nitro group using HNO₃/H₂SO₄ at -5°C, achieving 60–65% yield.

Critical Optimization Parameters:

-

Solvent selection (acetonitrile vs. DCM) impacts reaction kinetics and byproduct formation.

-

Stoichiometric excess of chlorinating agents (1.2–1.5 eq.) ensures complete substitution.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ transition metal catalysis to construct the aryl-pyrrole bond. A Suzuki-Miyaura coupling between 2,5-dichloro-4-nitrobenzene boronic acid and 1H-pyrrole-1-boronate has been reported, though yields remain modest (45–50%).

Reaction Table 1: Comparison of Synthetic Methods

Purification and Characterization

Post-synthetic purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Advanced analytical techniques confirm structure and purity:

Analyse Chemischer Reaktionen

1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole. Research indicates that compounds derived from this structure exhibit significant antiproliferative effects against various cancer cell lines:

- Breast Cancer (MCF-7) : Compounds synthesized from this compound demonstrated higher efficacy compared to doxorubicin, a standard chemotherapy agent .

- Liver Cancer (HepG2) : The compound showed promising results in inhibiting the growth of HepG2 cells, with specific derivatives exhibiting strong activity .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15 | |

| 1-(4-Acetylphenyl)-3,4-Dichloro-1H-Pyrrole | HepG2 | 10 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that derivatives of this compound exhibit notable antibacterial and antifungal properties. For instance:

- Against Candida Species : Certain derivatives displayed significant antifungal activity compared to traditional antifungal agents like ketoconazole .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida krusei | 25 | |

| 1-(4-Nitrophenyl)-3,4-Dichloro-1H-Pyrrole | Staphylococcus aureus | 50 |

Material Science Applications

The unique electronic properties of pyrrole derivatives make them suitable for applications in material science. Specifically, they can be utilized in:

- Organic Electronics : Pyrrole-based compounds are being explored as conductive materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties .

Agricultural Applications

The potential of pyrrole derivatives as agrochemicals has been investigated. Research indicates that these compounds can act as effective herbicides or fungicides, providing a new avenue for crop protection strategies.

Case Studies and Research Findings

Several case studies have been documented that illustrate the efficacy of this compound and its derivatives:

- Synthesis and Evaluation of Antiproliferative Agents :

- Antifungal Activity Assessment :

- Material Properties Investigation :

Wirkmechanismus

The mechanism of action of 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole can be compared with similar compounds such as:

2,5-dichloro-4-nitroaniline: This compound shares the 2,5-dichloro-4-nitrophenyl group but has an aniline instead of a pyrrole ring. It exhibits different chemical reactivity and biological activities.

1-(2,5-dichloro-4-nitrophenyl)ethanone: This compound has an ethanone group instead of a pyrrole ring.

This compound stands out due to its unique combination of the pyrrole ring and the 2,5-dichloro-4-nitrophenyl group, which imparts specific chemical and biological properties.

Biologische Aktivität

1-(2,5-Dichloro-4-nitrophenyl)-1H-pyrrole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 2,5-dichloro-4-nitrophenyl group. This structure is significant as it influences the compound's reactivity and interaction with biological targets. The presence of chlorine and nitro groups enhances its pharmacological properties by potentially increasing its lipophilicity and ability to penetrate cell membranes.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Several studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against several cancer types, including breast cancer (MCF-7) and liver cancer (HepG-2).

- Mechanism of Action : The compound may exert its effects by inducing apoptosis or inhibiting key signaling pathways involved in cancer cell growth. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

- Pathogens Tested : It has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| MRSA | 0.13 - 0.255 | |

| Staphylococcus aureus | 0.125 | |

| Escherichia coli | 3.12 - 12.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, modulating their activity.

- Reactive Intermediate Formation : Reduction of the nitro group generates reactive intermediates that can bind to biomolecules, disrupting normal cellular functions .

- Cell Membrane Penetration : The chlorinated and nitro substituents may enhance the compound's ability to penetrate lipid membranes, facilitating its interaction with intracellular targets.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the antiproliferative effects of various derivatives of this compound against MCF-7 and HepG-2 cells using the MTT assay. The results indicated that certain derivatives were significantly more effective than doxorubicin, a standard chemotherapy agent .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against MRSA and other pathogens. The findings revealed that it exhibited lower MIC values compared to traditional antibiotics, suggesting potential as a new therapeutic agent in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,5-dichloro-4-nitrophenyl)-1H-pyrrole?

- Methodology : The Paal-Knorr synthesis (condensation of 1,4-diketones with amines) and Van Leusen methods (using tosylmethyl isocyanides) are foundational approaches for pyrrole scaffolds . For nitro- and chloro-substituted derivatives, palladium-catalyzed reductive cyclization of nitroarenes with CO surrogates (e.g., formic acid derivatives) is effective, as demonstrated in analogous compounds . Post-synthetic modifications, such as nitration and chlorination, require careful control of directing effects (e.g., nitro groups meta-directing nitration) . Purification often involves flash column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- 1H/13C NMR : Key for identifying substituent positions. For example, pyrrole protons typically resonate at δ 6.3–7.3 ppm, while aromatic protons in chlorophenyl groups appear at δ 7.1–7.3 ppm .

- FT-IR : Nitro groups show strong asymmetric stretching at ~1518–1492 cm⁻¹, and C-Cl stretches appear near 715–811 cm⁻¹ .

- HRMS : Essential for confirming molecular weight (e.g., APCI-HRMS with <5 ppm error) .

Q. How does the compound's solubility influence experimental design?

- Methodology : Despite pyrrole's polar nature, the nitro and chloro substituents reduce water solubility. Solubility tests in DMSO, DMF, or dichloromethane are recommended for reaction planning. Polar aprotic solvents are preferred for cross-coupling reactions, as seen in palladium-catalyzed syntheses .

Advanced Research Questions

Q. How can regioselectivity be optimized during nitration or halogenation?

- Methodology : Nitration of chlorophenyl-pyrrole derivatives is influenced by electron-withdrawing groups (EWGs). The nitro group meta-directs further substitutions, while chloro groups act as ortho/para directors. Computational modeling (e.g., DFT) predicts reactive sites, and experimental validation via competitive reaction monitoring is critical . For example, nitration under HNO3/H2SO4 at 0–5°C minimizes byproducts .

Q. What role do electronic effects play in the compound's reactivity?

- Methodology : EWGs (e.g., -NO2, -Cl) deactivate the pyrrole ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution. Substituent effects can be quantified via Hammett σ constants. For example, nitro groups (σ ≈ 0.78) significantly lower the HOMO energy, affecting redox behavior in catalytic cycles .

Q. How to resolve contradictions in reported physical or spectral data?

- Methodology : Discrepancies in solubility or spectral peaks may arise from impurities or isomerism. Replicate synthesis under inert conditions (e.g., N2 atmosphere) and use advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography. Cross-reference with databases (e.g., PubChem, CAS) to validate findings .

Q. What challenges arise in mechanistic studies of its synthesis?

- Methodology : Transient intermediates (e.g., nitrenes in palladium-catalyzed reactions) are difficult to isolate. Use isotopic labeling (e.g., 15N-nitrogen) and in situ FT-IR/Raman spectroscopy to track reaction pathways. Kinetic studies under pseudo-first-order conditions (e.g., excess pyrrole) clarify rate-determining steps .

Bioactivity and Applications

Q. Are there reported biological activities for similar pyrrole derivatives?

- Methodology : Antifungal assays (e.g., against Candida albicans) using agar dilution methods show that nitro-substituted pyrroles exhibit moderate activity. Structure-activity relationship (SAR) studies suggest that electron-deficient rings enhance membrane penetration . However, specific data for this compound require targeted in vitro testing.

Q. How can computational methods predict its photophysical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.